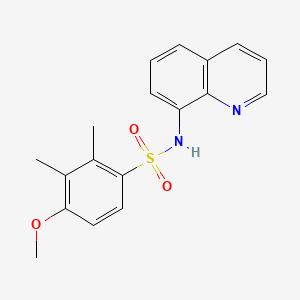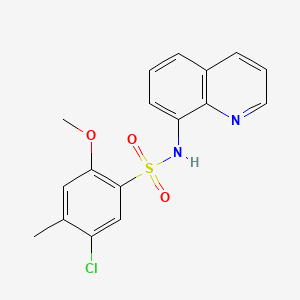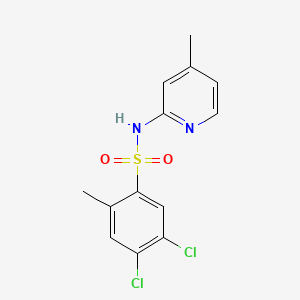![molecular formula C19H22N6S2 B13371344 6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371344.png)
6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by its intricate molecular architecture, which includes a pyrazole ring, a triazolothiadiazole moiety, and a phenylethyl sulfide group. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazolothiadiazole core. The final step involves the introduction of the phenylethyl sulfide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfide group to a thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or triazolothiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Its potential bioactivity could be harnessed for drug discovery and development, particularly in targeting specific molecular pathways.
Industry: The compound’s chemical properties may be useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mecanismo De Acción
The mechanism by which [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which can modulate the activity of these targets and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide: shares similarities with other compounds containing pyrazole, triazolothiadiazole, and phenylethyl sulfide moieties.
[6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide: is unique due to its specific combination of these structural elements, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of [6-(5-isobutyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide lies in its intricate molecular architecture, which allows for a wide range of chemical reactivity and potential applications. Its combination of pyrazole, triazolothiadiazole, and phenylethyl sulfide groups sets it apart from other compounds and makes it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C19H22N6S2 |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H22N6S2/c1-13(2)10-15-11-16(21-20-15)18-24-25-17(22-23-19(25)27-18)12-26-9-8-14-6-4-3-5-7-14/h3-7,11,13H,8-10,12H2,1-2H3,(H,20,21) |
Clave InChI |
BRVSVKMZTSLQBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-dichlorophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13371276.png)
![3-(1-Benzofuran-2-yl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371280.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-propoxybenzamide](/img/structure/B13371284.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371285.png)
![2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)


![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)

![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
